

Introduction: The Structural Significance of Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B1398725

[Get Quote](#)

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4, Formula: $C_9H_{12}O_3$) is a key building block in modern medicinal chemistry.^[1] Its rigid, three-dimensional spirocyclic core is of significant interest for the design of novel therapeutics, offering a unique scaffold to explore chemical space. Notably, this molecule serves as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to fully characterize this compound. The interpretation herein is grounded in fundamental principles and supported by available experimental data, offering a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Caption: IUPAC Numbering for **Methyl 6-oxospiro[3.3]heptane-2-carboxylate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data obtained in deuterated chloroform (CDCl_3) at 400 MHz.^[2]

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The spirocyclic nature of the core restricts bond rotation, leading to complex splitting patterns (multiplets) for the cyclobutyl ring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assigned Protons	Rationale
3.68	Singlet (s)	3H	-OCH ₃	Classic signal for methyl ester protons, uncoupled to other protons.
3.09-3.22	Multiplet (m)	3H	H2, H4, H4'	Complex overlapping signals corresponding to the methine proton (H2) adjacent to the ester and two of the methylene protons.
3.00-3.09	Multiplet (m)	2H	H7, H7'	Protons on the carbon adjacent to the ketone, deshielded by the carbonyl group.
2.50-2.61	Multiplet (m)	2H	H1, H1' or H3, H3'	Methylene protons on the carboxylate-substituted ring.
2.38-2.48	Multiplet (m)	2H	H1, H1' or H3, H3'	Methylene protons on the carboxylate-substituted ring.

Source:ChemicalBook.[2]

Expert Insights: The ^1H NMR spectrum is characterized by a series of multiplets between 2.38 and 3.22 ppm, which is typical for strained cyclobutyl systems.[2] The downfield shift of the protons at C7 (3.00-3.09 ppm) is a direct consequence of the anisotropic effect of the adjacent ketone carbonyl group. The signal for the methyl ester protons at 3.68 ppm is a sharp singlet, serving as an excellent internal reference point for integration and confirming the presence of the ester functional group.[2]

^{13}C NMR Spectral Data & Interpretation (Predicted)

While direct experimental ^{13}C NMR data for this specific molecule is not widely published, a highly reliable prediction can be made based on the known chemical shifts of similar functional groups and carbon environments. The proton-decoupled ^{13}C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Predicted Shift (δ) ppm	Carbon Assignment	Rationale
~210	C8 (C=O, Ketone)	The ketone carbonyl carbon is the most deshielded carbon, typically appearing well above 200 ppm.
~174	C10 (C=O, Ester)	The ester carbonyl carbon is also significantly deshielded, but typically appears upfield from a ketone.
~55	C7	The methylene carbon alpha to the ketone carbonyl is expected in this region.
~52	-OCH ₃	The methyl ester carbon signal is highly characteristic and appears in a narrow range.
~40	C2 (CH)	The methine carbon alpha to the ester carbonyl.
~35	C5 (Spiro)	The quaternary spirocenter is a shielded aliphatic carbon, but its chemical shift is influenced by the four connected carbons.
~30	C1, C3	Methylene carbons on the ester-substituted ring.
~28	C6, C9	Methylene carbons on the ketone-substituted ring.

Causality Behind Predictions: The predicted chemical shifts are based on established substituent effects in ¹³C NMR spectroscopy.[3] The strong electron-withdrawing nature of the carbonyl oxygen atoms causes significant deshielding of the C8 and C10 carbons, shifting them far downfield. The spirocyclic carbon (C5) is quaternary and thus expected to have a weaker signal intensity in a typical proton-decoupled spectrum.

Part 2: Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. While an experimental spectrum for **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** is not available in the cited literature, its key absorptions can be confidently predicted based on its structure.

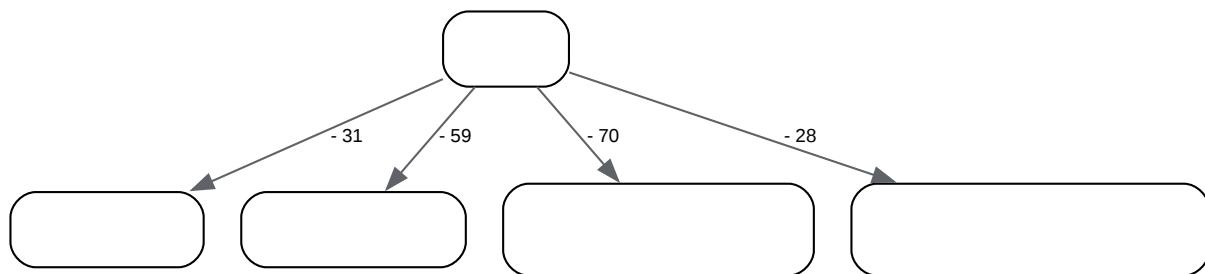
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~1780	C=O Stretch	Ketone (in 4-membered ring)	The ring strain of the cyclobutanone ring increases the energy of the C=O stretching vibration, shifting it to a higher frequency than a typical acyclic ketone (~1715 cm ⁻¹).
~1735	C=O Stretch	Methyl Ester	The ester carbonyl stretch is expected in its characteristic region, slightly lower than the strained ketone.
~2850-2960	C-H Stretch	Aliphatic (sp ³)	These signals arise from the C-H bonds of the cyclobutyl rings and the methyl group.
~1200-1100	C-O Stretch	Ester	A strong, characteristic band corresponding to the C-O single bond stretch of the ester group.

Expert Insights: The most diagnostic feature in the IR spectrum will be the presence of two distinct carbonyl (C=O) stretching bands. The higher frequency band ($\sim 1780 \text{ cm}^{-1}$) is a hallmark of a ketone within a strained four-membered ring, providing immediate evidence for the cyclobutanone moiety. The second band at a slightly lower frequency ($\sim 1735 \text{ cm}^{-1}$) confirms the presence of the methyl ester. The separation and intensity of these two peaks are critical for structural confirmation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.

Molecular Ion & Isotopic Pattern


The molecule has a monoisotopic mass of 168.0786 Da and an average molecular weight of 168.19 g/mol .^[1] In a high-resolution mass spectrum (HRMS), the detection of a molecular ion ($[\text{M}]^+$) or a protonated molecule ($[\text{M}+\text{H}]^+$) with a mass-to-charge ratio (m/z) corresponding to this exact mass confirms the elemental formula $\text{C}_9\text{H}_{12}\text{O}_3$.

Adduct	Predicted m/z
$[\text{M}]^+$	168.0781
$[\text{M}+\text{H}]^+$	169.0859
$[\text{M}+\text{Na}]^+$	191.0679

Source:PubChemLite (Predicted).^[4]

Plausible Fragmentation Pathways

Electron Impact (EI) ionization would induce fragmentation, providing valuable structural clues. The following diagram illustrates the most likely fragmentation pathways for **Methyl 6-oxospiro[3.3]heptane-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Trustworthiness of Protocol: The analysis of fragmentation patterns is a self-validating system. The observed fragment ions must correspond logically to the loss of neutral fragments from the parent molecular structure.

- Loss of a methoxy radical ($\cdot \text{OCH}_3$, 31 Da): A common fragmentation for methyl esters, leading to a stable acylium ion at m/z 137.
- Loss of the carbomethoxy radical ($\cdot \text{COOCH}_3$, 59 Da): Alpha-cleavage next to the ester group, resulting in a fragment at m/z 109.
- Ring Cleavage: Spirocyclic systems can undergo complex ring-opening and fragmentation. A retro-[2+2] cycloaddition of the cyclobutanone ring could lead to the loss of ketene ($\text{CH}_2=\text{C=O}$) or related fragments.

Appendix: Experimental Synthesis Protocol

The following protocol for the synthesis of **Methyl 6-oxospiro[3.3]heptane-2-carboxylate** is provided for context and to underscore the practical application of the spectroscopic data in reaction monitoring and product verification.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the title compound.

Detailed Steps:

- Initial Mixture: To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl acetate, add copper powder and zinc powder.[2]
- Cycloaddition: A solution of trichloroacetyl chloride and phosphorus oxychloride in methyl acetate is added dropwise over 2 hours. The reaction proceeds for 3 hours.[2]
- Reductive Dechlorination: The mixture is cooled to 0°C, and additional zinc powder is added. Acetic acid is then added dropwise, maintaining the temperature below 7°C.[2]
- Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then filtered through Celite and rinsed with ethyl acetate. The filtrate is carefully washed with saturated aqueous sodium bicarbonate.[2]
- Extraction & Purification: The aqueous layer is extracted. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield a yellow oil.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | C9H12O3 | CID 57415831 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 [chemicalbook.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 6-oxospiro[3.3]heptane-2-carboxylate (C9H12O3)
[pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Introduction: The Structural Significance of Methyl 6-oxospiro[3.3]heptane-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398725#spectroscopic-data-nmr-ir-ms-for-methyl-6-oxospiro-3-3-heptane-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com